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molecular formula C9H7NO6 B2517938 2-(Carboxymethyl)-5-nitrobenzoic acid CAS No. 3898-66-6

2-(Carboxymethyl)-5-nitrobenzoic acid

Cat. No. B2517938
M. Wt: 225.156
InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N
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Patent
US07683073B2

Procedure details

230 mg of 5-nitro-2-carboxymethyl-benzoic acid was placed in a 10 ml flask followed by adding 1 mL of ammonia water. The resulting mixture was heated and fluxed for 30 min to evaporate the solvent. Then the system was heated to 150° C. under reduced pressure by oil pump, after progressed for 20 min the reaction was processed as follows: the solid is dissolved with acetone and applied on silica gel column (petroleum ether: acetic ether=1:1) to obtain 7-nitro-4H-isoquinoline-1,3-dione.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:13][C:14]([OH:16])=O)=[C:8]([CH:12]=1)[C:9](O)=[O:10])([O-:3])=[O:2].O.[NH3:18]>>[N+:1]([C:4]1[CH:12]=[C:8]2[C:7]([CH2:13][C:14](=[O:16])[NH:18][C:9]2=[O:10])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C(=O)O)C1)CC(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O.N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
CUSTOM
Type
CUSTOM
Details
to evaporate the solvent
WAIT
Type
WAIT
Details
after progressed for 20 min
Duration
20 min
DISSOLUTION
Type
DISSOLUTION
Details
the solid is dissolved with acetone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CC(NC(C2=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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